Rilmenidine-d4

描述

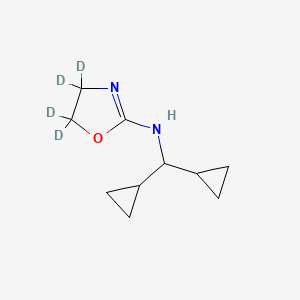

Structure

3D Structure

属性

IUPAC Name |

4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXADFVORZEARL-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=N1)NC(C2CC2)C3CC3)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509917 | |

| Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85047-14-9 | |

| Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to the Synthesis and Isotopic Purity of Rilmenidine-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Rilmenidine-d4. The document outlines a feasible synthetic pathway, detailed experimental protocols for synthesis and analysis, and quantitative data presentation for researchers and professionals in drug development.

Introduction

Rilmenidine is an antihypertensive agent that acts on imidazoline receptors. Its deuterated analogue, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. The deuterium labeling on the oxazoline ring provides a distinct mass shift without significantly altering the compound's chemical properties. This guide details a practical synthetic route and the analytical methodologies required to ensure high isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the formation of a deuterated 2-substituted-2-oxazoline intermediate from a commercially available deuterated starting material, followed by a condensation reaction with dicyclopropyl methylamine.

Synthetic Pathway Overview

The proposed synthetic pathway for this compound is illustrated below. The key steps involve the creation of the deuterated oxazoline ring system, followed by the attachment of the dicyclopropylmethylamino side chain.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4,4,5,5-tetradeutero-4,5-dihydro-1,3-oxazole

This procedure describes the formation of the deuterated oxazoline intermediate from ethanolamine-d4 and an orthoester.

-

Materials:

-

Ethanolamine-1,1,2,2-d4 (1 equivalent)

-

Triethyl orthoformate (1.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add ethanolamine-1,1,2,2-d4, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the reaction mixture to reflux (approximately 110-120 °C).

-

Monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap.

-

Once the theoretical amount of ethanol has been collected, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude 2-ethoxy-4,4,5,5-tetradeutero-4,5-dihydro-1,3-oxazole can be used in the next step without further purification or purified by vacuum distillation.

-

Step 2: Synthesis of N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine-4,4,5,5-d4 (this compound)

This procedure details the final condensation step to yield this compound.

-

Materials:

-

2-Ethoxy-4,4,5,5-tetradeutero-4,5-dihydro-1,3-oxazole (1 equivalent)

-

Dicyclopropyl methylamine (1 equivalent)

-

Toluene (solvent)

-

-

Procedure:

-

In a sealed reaction vessel, dissolve the crude or purified 2-ethoxy-4,4,5,5-tetradeutero-4,5-dihydro-1,3-oxazole and dicyclopropyl methylamine in toluene.

-

Heat the mixture to 130-140 °C for 12-24 hours.

-

Monitor the reaction for the disappearance of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound as a solid.

-

Isotopic Purity Analysis

The determination of isotopic purity is critical to validate the utility of this compound as an internal standard. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Isotopic Purity Data

The isotopic purity of synthesized this compound is expected to be high, with minimal presence of lower deuterated species.

| Parameter | Specification |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Enrichment (d4) | ≥99% |

| d0 Content | ≤0.5% |

| d1 Content | ≤0.5% |

| d2 Content | ≤1.0% |

| d3 Content | ≤2.0% |

Analytical Workflows

The following diagrams illustrate the workflows for determining the isotopic purity of this compound using LC-HRMS and NMR.

Caption: LC-HRMS workflow for isotopic purity analysis.

Caption: NMR workflow for isotopic purity analysis.

Experimental Protocols for Isotopic Purity Determination

3.3.1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This method allows for the separation of this compound from potential impurities and the determination of the relative abundance of its isotopologues.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full Scan

-

Mass Range: m/z 100-500

-

Resolution: >60,000

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of Rilmenidine-d0, -d1, -d2, -d3, and -d4.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.

-

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis of isotopic enrichment.

-

Instrumentation:

-

NMR Spectrometer (≥400 MHz)

-

-

¹H NMR for Isotopic Purity:

-

Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid) and dissolve in a deuterated solvent (e.g., DMSO-d6).

-

Acquisition Parameters:

-

Use a pulse sequence with a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signals corresponding to the residual protons on the oxazoline ring of Rilmenidine.

-

Integrate the signal of the internal standard.

-

Calculate the amount of non-deuterated and partially deuterated species by comparing the integral of the residual proton signals to the integral of the internal standard.

-

-

-

²H NMR for Isotopic Enrichment:

-

Sample Preparation: Dissolve the this compound sample in a protonated solvent (e.g., DMSO).

-

Acquisition Parameters:

-

Acquire a simple one-pulse deuterium spectrum.

-

-

Data Analysis:

-

Observe the deuterium signal corresponding to the labeled positions on the oxazoline ring.

-

The presence and intensity of this signal confirm the incorporation of deuterium. Quantitative analysis can be performed with an appropriate deuterated internal standard.

-

-

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity assessment of this compound. The outlined synthetic route is practical and relies on commercially available starting materials. The detailed analytical protocols for LC-HRMS and NMR spectroscopy are essential for verifying the high isotopic purity required for its application as an internal standard in quantitative bioanalytical assays. Adherence to these methodologies will ensure the production and validation of high-quality this compound for research and development purposes.

Mechanism of Action of Rilmenidine and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmenidine is an antihypertensive agent belonging to the second generation of centrally acting drugs.[1] Its mechanism of action is primarily attributed to its agonistic activity at imidazoline I1 receptors, with a lower affinity for α2-adrenergic receptors.[2][3] This selectivity profile is believed to contribute to its favorable side-effect profile compared to older centrally acting antihypertensives like clonidine.[2] The exploration of deuterated analogs of existing drugs is a strategy employed in drug development to potentially improve pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth overview of the mechanism of action of rilmenidine and explores the theoretical implications of deuteration on its activity, based on established principles of kinetic isotope effects.

Note: Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding the synthesis, binding affinity, or pharmacokinetic properties of any deuterated analog of rilmenidine. Therefore, the information presented herein regarding a deuterated analog is based on the theoretical benefits of deuteration in drug design.

Core Mechanism of Action of Rilmenidine

Rilmenidine exerts its antihypertensive effect through a dual interaction with imidazoline I1 and α2-adrenergic receptors, both of which are involved in the regulation of blood pressure.

Imidazoline I1 Receptor Agonism

Rilmenidine demonstrates a notable selectivity for the imidazoline I1 receptor.[1][2] These receptors are predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the central regulation of the sympathetic nervous system.[3] Activation of I1 receptors by rilmenidine in the RVLM leads to a reduction in sympathetic outflow from the central nervous system. This sympathoinhibitory effect results in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[3]

α2-Adrenergic Receptor Agonism

Rilmenidine also acts as an agonist at α2-adrenergic receptors, although with a lower affinity compared to I1 receptors.[2] These receptors are also present in the brainstem and on presynaptic sympathetic nerve terminals. Stimulation of central α2-adrenergic receptors contributes to the reduction of sympathetic tone, complementing the effects mediated by I1 receptors. Presynaptic α2-adrenergic receptor activation inhibits the release of norepinephrine from sympathetic nerve endings, further contributing to the overall antihypertensive effect.[4]

The Potential of a Deuterated Rilmenidine Analog

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in medicinal chemistry to favorably alter the metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by cytochrome P450 (CYP) enzymes. This phenomenon is known as the kinetic isotope effect.

While no specific data exists for a deuterated rilmenidine, theoretical advantages could include:

-

Improved Metabolic Stability: Rilmenidine undergoes minimal metabolism.[1] However, if any metabolic pathways do contribute to its clearance, deuteration at specific sites could slow this process.

-

Enhanced Bioavailability and Half-Life: A reduced rate of metabolism could lead to increased systemic exposure and a longer elimination half-life, potentially allowing for less frequent dosing.

-

Reduced Formation of Metabolites: If any metabolites of rilmenidine are associated with off-target effects, deuteration could reduce their formation.

Quantitative Data

The following tables summarize the available quantitative data for rilmenidine. No data is available for a deuterated analog.

Table 1: Receptor Binding Affinity of Rilmenidine

| Receptor | Ligand | Ki (nM) | Selectivity (α2/I1) | Reference |

| Imidazoline I1 | Rilmenidine | Data not consistently available in the form of a specific Ki value | ~30-fold | [2] |

| α2-Adrenergic | Rilmenidine | Data not consistently available in the form of a specific Ki value | [2] |

Table 2: Pharmacokinetic Properties of Rilmenidine

| Parameter | Value | Reference |

| Protein Binding | 7% | [1] |

| Metabolism | Minimal | [1] |

| Elimination Half-life | 8 hours | [1] |

| Excretion | Renal (unchanged) | [1] |

Signaling Pathways

The activation of imidazoline I1 and α2-adrenergic receptors by rilmenidine initiates distinct downstream signaling cascades.

Imidazoline I1 Receptor Signaling Pathway

The signaling pathway for the I1 receptor is not as fully elucidated as that for the α2-adrenergic receptor. However, evidence suggests it is a G-protein coupled receptor that, upon activation, can lead to the modulation of several intracellular signaling molecules.

Caption: Imidazoline I1 Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling Pathway

The α2-adrenergic receptor is a classic G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi).

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of rilmenidine and a potential deuterated analog are outlined below. These are generalized protocols and would require optimization for specific experimental conditions.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., rilmenidine or its deuterated analog) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

- Culture cells expressing the human imidazoline I1 receptor or α2-adrenergic receptor.

- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the supernatant at high speed to pellet the membranes.

- Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

2. Binding Assay:

- In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-clonidine for α2-adrenergic receptors or a specific I1 radioligand).

- Add increasing concentrations of the unlabeled competitor (rilmenidine or deuterated analog).

- Add the membrane preparation to initiate the binding reaction.

- Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

- Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Plot the percentage of specific binding against the logarithm of the competitor concentration.

- Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the functional consequence of α2-adrenergic receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

- Plate cells expressing the α2-adrenergic receptor in a suitable multi-well format.

- Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

- Stimulate the cells with forskolin to increase basal cAMP levels.

- Treat the cells with increasing concentrations of the agonist (rilmenidine or deuterated analog).

2. cAMP Measurement:

- Lyse the cells to release intracellular cAMP.

- Measure cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

3. Data Analysis:

- Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

- Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

In Vivo Blood Pressure Measurement in Rodents

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to assess the antihypertensive effects of the test compounds.

1. Animal Preparation:

- Anesthetize male spontaneously hypertensive rats (SHR) with a suitable anesthetic (e.g., urethane).

- surgically implant a catheter into the carotid artery for direct blood pressure measurement.

- Implant another catheter into the jugular vein for intravenous administration of the test compounds.

2. Blood Pressure Monitoring:

- Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.

- Allow the animal to stabilize after surgery to obtain a baseline blood pressure reading.

3. Drug Administration and Data Collection:

- Administer vehicle (control), rilmenidine, or its deuterated analog intravenously at various doses.

- Continuously record cardiovascular parameters for a defined period after each administration.

4. Data Analysis:

- Calculate the change in mean arterial pressure and heart rate from baseline for each dose.

- Construct dose-response curves to compare the potency and efficacy of rilmenidine and its deuterated analog.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like deuterated rilmenidine.

Caption: Hypothetical Experimental Workflow.

Conclusion

Rilmenidine is a well-characterized antihypertensive agent with a mechanism of action centered on its selective agonism at imidazoline I1 receptors and, to a lesser extent, α2-adrenergic receptors. This selectivity is thought to underpin its clinical efficacy and favorable tolerability. While the deuteration of rilmenidine presents a rational approach to potentially enhance its pharmacokinetic properties, there is currently no publicly available data on such a compound. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the future investigation and characterization of deuterated rilmenidine analogs, should they be synthesized. Such studies would be crucial in determining if this medicinal chemistry strategy can offer tangible improvements over the parent molecule for the treatment of hypertension.

References

- 1. Rilmenidine - Wikipedia [en.wikipedia.org]

- 2. Distinctive features of rilmenidine possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. I1 imidazoline receptors in cardiovascular regulation: the place of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rilmenidine: a novel antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Rilmenidine-d4 in the Preclinical Pharmacokinetic Assessment of Rilmenidine

A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of rilmenidine in animal models, with a special focus on the crucial role of its deuterated analog, Rilmenidine-d4. This document is intended for researchers, scientists, and drug development professionals involved in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

Rilmenidine is an antihypertensive agent that acts on imidazoline I1 receptors. To thoroughly understand its absorption, distribution, metabolism, and excretion (ADME) characteristics, robust pharmacokinetic studies in relevant animal models are essential. A key component of modern bioanalytical methods used in these studies is the use of stable isotope-labeled internal standards. This compound, a deuterated version of rilmenidine, serves this purpose, ensuring the accuracy and precision of quantitative analyses. While comprehensive pharmacokinetic data on this compound itself is not the focus of research, its application is fundamental to obtaining reliable data for rilmenidine.

Pharmacokinetic Profile of Rilmenidine in Animal Models

Detailed public data on the pharmacokinetic parameters of rilmenidine in various animal species is limited. However, available information and data from human studies provide valuable context for preclinical assessments.

Data Presentation

The following tables summarize the available pharmacokinetic parameters for rilmenidine. It is important to note the limited availability of data in non-human species.

Table 1: Pharmacokinetic Parameters of Rilmenidine in Rats (Intraperitoneal Administration)

| Parameter | Value | Species/Strain | Dosage | Reference |

| Cmax (ng/mL) | ~30 | Spontaneously Hypertensive Rats | 250 µg/kg b.i.d. | [1] |

For comparative purposes, the pharmacokinetic parameters of rilmenidine in humans are presented below.

Table 2: Pharmacokinetic Parameters of Rilmenidine in Healthy Human Subjects (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~100% | [2] |

| Tmax (hours) | 2 | [2] |

| Elimination Half-life (hours) | ~8 | [2] |

| Volume of Distribution (L/kg) | ~5 | [2] |

| Plasma Protein Binding | <10% | [2] |

Note: These human data serve as a benchmark for preclinical studies, although direct extrapolation to animal models should be done with caution due to interspecies differences in drug metabolism and physiology.

Experimental Protocols

The accurate quantification of rilmenidine in biological matrices from animal studies relies on validated bioanalytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is the preferred internal standard for these assays.[1]

General Experimental Protocol for a Pharmacokinetic Study of Rilmenidine in Rats

This section outlines a representative protocol for determining the pharmacokinetic profile of rilmenidine in rats, incorporating the use of this compound.

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats (male, 250-300g).

-

Housing: Controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized for at least one week before the study.

2. Dosing:

-

Formulation: Rilmenidine dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Administration: Oral gavage (for bioavailability studies) or intravenous injection via the tail vein.

-

Dose: A range of doses can be used, for example, 1-10 mg/kg for oral administration.

3. Sample Collection:

-

Matrix: Blood.

-

Timepoints: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the tail vein or via a cannula.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (of a known concentration).

-

Precipitate proteins by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both rilmenidine and this compound. The use of a stable isotope-labeled internal standard like this compound corrects for variability in sample preparation and instrument response.[1]

-

5. Pharmacokinetic Analysis:

-

The plasma concentration-time data for each animal is analyzed using non-compartmental analysis with software such as WinNonlin® to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the pharmacokinetic analysis of rilmenidine.

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

Caption: Principle of using a stable isotope-labeled internal standard.

References

The Role of Rilmenidine-d4 in Elucidating Imidazoline Receptor Binding and Functionality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Rilmenidine-d4, a deuterated analog of Rilmenidine, in the study of imidazoline receptor binding. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of imidazoline receptors and the application of stable isotope-labeled compounds in receptor binding assays.

Introduction

Rilmenidine is a second-generation centrally acting antihypertensive agent that exhibits high selectivity for imidazoline receptors, particularly the I1 subtype, over α2-adrenergic receptors.[1][2] This selectivity is believed to contribute to its favorable side-effect profile compared to older antihypertensive drugs like clonidine.[3] this compound, as a stable isotope-labeled internal standard, is an invaluable tool for the accurate quantification of Rilmenidine in biological samples using mass spectrometry.[4] Furthermore, it can be utilized in competitive binding assays to characterize the binding of other ligands to imidazoline receptors.

Quantitative Data on Rilmenidine Binding Affinity

The following tables summarize the binding affinities (Ki) of Rilmenidine for I1-imidazoline and α2-adrenergic receptors as reported in the scientific literature.

| Compound | Receptor Subtype | Tissue Source | Radioligand | Ki (nM) | Reference |

| Rilmenidine | Imidazole Receptor | Bovine Rostral Ventrolateral Medulla | [3H]p-aminoclonidine | 6.1 | [4] |

| Rilmenidine | α2-Adrenergic Receptor | Bovine Prefrontal Cortex | [3H]p-aminoclonidine | 87 | [4] |

| Compound | Receptor Subtype | Tissue Source | Radioligand | Ki (nM) | Reference |

| Rilmenidine | I1-Imidazoline Binding Site | Rabbit Proximal Tubule Cells | [3H]idazoxan | 7.1 ± 3.5 | |

| Rilmenidine | I2-Imidazoline Binding Site | Rabbit Proximal Tubule Cells | [3H]idazoxan | 5,189 ± 1,816 | |

| Rilmenidine | α2-Adrenergic Receptor | Rabbit Proximal Tubule Cells | [3H]rauwolscine | 2,440 ± 322 |

Experimental Protocols

Radioligand Binding Assay for Imidazoline Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for imidazoline receptors using [3H]-clonidine as the radioligand.

1. Membrane Preparation (from brainstem tissue):

-

Homogenize brainstem tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a 96-well plate, combine the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Increasing concentrations of the competitor compound (e.g., this compound).

-

A fixed concentration of the radioligand (e.g., [3H]-clonidine, typically at or below its Kd value). To specifically study imidazoline receptors, α2-adrenergic receptors can be masked by including a high concentration of an α2-adrenergic agonist like norepinephrine.

-

Membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

I1-Imidazoline Receptor Signaling Pathway

Activation of the I1-imidazoline receptor by an agonist like Rilmenidine triggers a cascade of intracellular events that are distinct from the canonical G-protein coupled receptor pathways.[5]

Caption: I1-Imidazoline Receptor Signaling Cascade.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay.

Caption: Competitive Radioligand Binding Assay Workflow.

Logical Relationship of this compound in Imidazoline Receptor Studies

This diagram outlines the logical framework for utilizing this compound in the context of imidazoline receptor research.

References

- 1. researchgate.net [researchgate.net]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of rilmenidine for I1-imidazoline-binding sites in rabbit proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. giffordbioscience.com [giffordbioscience.com]

CAS number and molecular weight of Rilmenidine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties, experimental applications, and mechanisms of action of Rilmenidine-d4, an isotopically labeled form of the antihypertensive agent Rilmenidine. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and related fields.

Core Properties of this compound

This compound is a deuterated analog of Rilmenidine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.

| Property | Value | Citation(s) |

| CAS Number | 85047-14-9 | [1][2][][4] |

| Molecular Formula | C₁₀H₁₂D₄N₂O | [1][2][] |

| Molecular Weight | 184.28 g/mol | [][5] |

| Synonyms | Oxaminozoline-d4, Albarel-d4 | [1][2][4] |

| Purity | Typically >95% | [4][5] |

| Isotopic Enrichment | Typically >95% | [4] |

| Formulation | Solid | [1][2] |

| Solubility | Soluble in DMF, DMSO, and Methanol | [1][2] |

Mechanism of Action of Rilmenidine

Rilmenidine exerts its antihypertensive effects through a dual mechanism involving both central and peripheral pathways. It is a selective agonist for I1-imidazoline receptors and also binds to α2-adrenergic receptors.

Central Action

The primary antihypertensive effect of Rilmenidine is mediated by its action on the central nervous system. It selectively binds to I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem[6]. This binding leads to a reduction in sympathetic outflow from the brain, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure[7][8]. While Rilmenidine also has an affinity for α2-adrenergic receptors, its selectivity for I1-imidazoline receptors is a distinguishing feature compared to older centrally acting antihypertensives like clonidine[9][10].

References

- 1. Autophagy stimulation as a promising approach in treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of rilmenidine on signal transduction mechanisms associated with alpha 2-adrenergic and imidazoline receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rilmenidine promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Rilmenidine: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Methodological & Application

Protocol for the Quantification of Rilmenidine in Human Plasma Using Rilmenidine-d4 as an Internal Standard by LC-MS/MS

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of rilmenidine in human plasma samples. The methodology utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with rilmenidine-d4 serving as the internal standard (IS) to ensure accuracy and precision. The protocol outlines two common sample preparation techniques: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), with SPE being the recommended method due to its higher recovery rate. This application note is intended to guide researchers in the bioanalytical validation and routine quantification of rilmenidine for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rilmenidine is an antihypertensive agent that acts as a selective agonist for imidazoline I1 receptors and also exhibits affinity for α2-adrenergic receptors.[1][2][3] Its mechanism of action involves the modulation of the sympathetic nervous system, leading to a reduction in blood pressure.[4] Accurate quantification of rilmenidine in biological matrices is crucial for pharmacokinetic profiling, bioequivalence studies, and understanding its therapeutic window. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects.[5]

Mechanism of Action Signaling Pathway

Rilmenidine primarily exerts its antihypertensive effects through agonism at I1-imidazoline receptors located in the rostral ventrolateral medulla of the brainstem.[1][4] This activation leads to a reduction in sympathetic outflow. Additionally, rilmenidine interacts with α2-adrenergic receptors, which also contributes to its mechanism of action.[2][6]

References

- 1. Central imidazoline- and alpha 2-receptors involved in the cardiovascular actions of centrally acting antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of rilmenidine on signal transduction mechanisms associated with alpha 2-adrenergic and imidazoline receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rilmenidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha(2A)-adrenergic versus imidazoline receptor controversy in rilmenidine's action: alpha(2A)-antagonism in humans versus alpha(2A)-agonism in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rilmenidine-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Rilmenidine-d4 for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common sample preparation techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Introduction

Rilmenidine is an antihypertensive agent that acts as a selective agonist for imidazoline I1 receptors and also binds to α2-adrenergic receptors. This compound, a deuterated analog of Rilmenidine, is commonly used as an internal standard in bioanalytical methods to ensure accurate quantification in complex biological matrices such as plasma and serum. Proper sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure the reliability and reproducibility of the analytical results. This document outlines and compares three widely used sample preparation techniques for the analysis of this compound.

Quantitative Data Summary

The choice of sample preparation method can significantly impact recovery, data quality, and throughput. The following table summarizes key quantitative performance parameters for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) in the context of Rilmenidine analysis.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | ~80%[1] | 57%[1] | >80%[2] |

| Matrix Effect | Low to Moderate | Moderate to High | High |

| Precision (%RSD) | < 7%[1] | < 15% (Estimated) | < 6%[2] |

| Limit of Quantitation | 0.1 ng/mL[1] | 0.1 ng/mL[1] | Analyte Dependent |

| Throughput | Moderate | Low | High |

| Cost per Sample | High | Low | Low |

| Automation Potential | High | Moderate | High |

Experimental Protocols

Internal Standard (IS) Preparation: this compound

A stock solution of this compound is typically prepared in a solvent like methanol or acetonitrile and then diluted to a working concentration.

Protocol:

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.

-

Intermediate Solution (10 µg/mL): Dilute 10 µL of the stock solution to 1 mL with methanol.

-

Working Solution (100 ng/mL): Dilute 10 µL of the intermediate solution to 1 mL with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This working solution can be added to the biological samples.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method that can provide very clean extracts. For a basic compound like Rilmenidine, a mixed-mode cation exchange (MCX) sorbent is recommended.

Materials:

-

Mixed-mode cation exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

-

Biological sample (e.g., 1 mL of plasma)

-

This compound working solution (100 ng/mL)

-

Methanol

-

Deionized water

-

2% Formic acid in water

-

5% Ammonium hydroxide in methanol

-

SPE vacuum manifold

Protocol:

-

Sample Pre-treatment: To 1 mL of plasma, add 50 µL of the this compound working solution and vortex briefly. Add 1 mL of 4% phosphoric acid in water and vortex to mix.

-

Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

-

Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the Rilmenidine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

-

Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases. For basic drugs like Rilmenidine, extraction into an organic solvent is performed under basic conditions.

Materials:

-

Biological sample (e.g., 1 mL of plasma)

-

This compound working solution (100 ng/mL)

-

Organic solvent (e.g., Methyl-tert-butyl ether (MTBE) or Ethyl Acetate)

-

1 M Sodium Hydroxide (NaOH)

-

Centrifuge tubes (15 mL)

-

Centrifuge

Protocol:

-

Sample Preparation: To 1 mL of plasma in a centrifuge tube, add 50 µL of the this compound working solution and vortex briefly.

-

Basification: Add 100 µL of 1 M NaOH to the sample to raise the pH to >10. Vortex to mix.

-

Extraction: Add 5 mL of MTBE to the tube. Cap and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Dry Down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protein Precipitation (PPT) Protocol

PPT is a simple and rapid method for removing the bulk of proteins from biological samples. Acetonitrile is a commonly used precipitating agent.

Materials:

-

Biological sample (e.g., 0.5 mL of plasma)

-

This compound working solution (100 ng/mL)

-

Ice-cold acetonitrile

-

Microcentrifuge tubes (2 mL)

-

Microcentrifuge

Protocol:

-

Sample Preparation: To 0.5 mL of plasma in a microcentrifuge tube, add 25 µL of the this compound working solution and vortex briefly.

-

Precipitation: Add 1.5 mL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube.

-

Mixing: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Dry Down and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. This step helps to concentrate the analyte and exchange the solvent to one compatible with the LC system.

Visualizations

Rilmenidine Signaling Pathway

Rilmenidine exerts its antihypertensive effects primarily through its action on I1-imidazoline and α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow.

Experimental Workflow: Solid-Phase Extraction (SPE)

References

Application Notes and Protocols for the Quantitative Analysis of Rilmenidine in Urine using Rilmenidine-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Rilmenidine in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Rilmenidine-d4 as a stable isotope-labeled internal standard. The protocols detailed below cover sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Introduction

Rilmenidine is an antihypertensive agent that acts on imidazoline I1 receptors.[1] Monitoring its concentration in urine is crucial for pharmacokinetic and pharmacodynamic studies, as a significant portion of the drug is excreted unchanged through the kidneys.[2] This application note describes a robust and sensitive LC-MS/MS method for the quantification of Rilmenidine in urine, employing this compound to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents

-

Rilmenidine reference standard

-

This compound (internal standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Human urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

An electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Rilmenidine and this compound are prepared in methanol. Working standard solutions are made by serially diluting the Rilmenidine stock solution with a 50:50 mixture of methanol and water to prepare calibration standards. Quality control (QC) samples are prepared at low, medium, and high concentrations in drug-free human urine.

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is recommended for its high recovery and sample cleanup efficiency.[2][3]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium formate buffer (pH 3.0).

-

Loading: To 0.5 mL of urine sample, add 20 µL of this compound internal standard solution. Vortex and load the mixture onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Rilmenidine and this compound with 1 mL of methanol containing 2% formic acid.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Rilmenidine | 181.1 | 98.1 |

| This compound | 185.1 | 102.1 |

-

Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.

Data Presentation

The following tables summarize the expected quantitative data for the validated method.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Rilmenidine | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |

| Medium | 150 | < 8 | ± 8 | < 8 | ± 8 |

| High | 800 | < 6 | ± 6 | < 6 | ± 6 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 95 | < 15 |

| High | 800 | 85 - 95 | < 15 |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for Rilmenidine analysis in urine.

Signaling Pathway (Logical Relationship of Method Components)

Caption: Logical flow of the analytical method.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a fast LC-MS/MS method for quantification of rilmenidine in human serum: elucidation of fragmentation pathways by HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rilmenidine-d4 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Rilmenidine-d4, a deuterated analog of the antihypertensive agent Rilmenidine. The following protocols are designed to assess the compound's interaction with its primary targets, its impact on downstream signaling pathways, and its effect on cell viability. Given that this compound is a deuterated form of Rilmenidine, its fundamental mechanism of action is expected to be identical. Therefore, the assay protocols for Rilmenidine are directly applicable to this compound.

Mechanism of Action Overview

Rilmenidine is a selective agonist for imidazoline I1 receptors and also exhibits affinity for α2-adrenergic receptors.[1][2] Its antihypertensive effect is primarily mediated through its action on I1 receptors in the brainstem, leading to a reduction in sympathetic tone.[3] The activation of α2-adrenergic receptors, which are Gi-coupled, contributes to the overall pharmacological profile by inhibiting adenylyl cyclase and subsequently decreasing intracellular cyclic AMP (cAMP) levels.[1] Furthermore, activation of I1 receptors has been shown to modulate downstream signaling cascades, including the MAPK/ERK pathway.[4][5]

Data Presentation

Table 1: Receptor Binding Affinities of Rilmenidine

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Imidazoline I1 | [3H]-Clonidine | Bovine adrenal medullary membranes | 1.0 | [6] |

| α2A-Adrenergic | [3H]-Rauwolscine | Pig vascular endothelium | - | This is a general ligand for alpha-2 subtypes |

| α2C-Adrenergic | [3H]-Rauwolscine | Pig vascular endothelium | - | This is a general ligand for alpha-2 subtypes |

Table 2: Functional Activity of Rilmenidine

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Proliferation | K562 | IC50 | 25-100 µM (at 24 hours) | [2] |

| cAMP Inhibition | - | EC50 | - | - |

| ERK Phosphorylation | - | EC50 | - | - |

Note: Specific EC50 values for Rilmenidine in cAMP inhibition and ERK phosphorylation assays were not found in the provided search results. These values would need to be determined experimentally using the protocols below.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a selected cell line, which is crucial for determining the appropriate concentration range for subsequent functional assays.

Materials:

-

Cells of interest (e.g., PC12, CHO-K1 expressing target receptors)

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[8]

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

-

After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9][10]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

Receptor Binding Assays

These protocols are designed to determine the binding affinity of this compound to imidazoline I1 and α2-adrenergic receptors.

Materials:

-

Cell membranes expressing I1 receptors (e.g., from bovine adrenal medulla or a suitable recombinant cell line)[11]

-

[3H]-Clonidine (Radioligand)

-

Unlabeled Clonidine (for determining non-specific binding)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Protocol:

-

Prepare the cell membrane homogenates.

-

In a 96-well plate, add in the following order: 50 µL of binding buffer, 50 µL of various concentrations of this compound (or unlabeled Clonidine for competition curve), and 50 µL of [3H]-Clonidine.

-

For determining total binding, add 50 µL of binding buffer instead of the competitor.

-

For determining non-specific binding, add a high concentration of unlabeled Clonidine (e.g., 10 µM).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[12]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Count the radioactivity using a scintillation counter.

-

Analyze the data to determine the Ki value for this compound.

Materials:

-

Cell membranes expressing α2-adrenergic receptors (e.g., from pig vascular endothelium or a suitable recombinant cell line)[13]

-

[3H]-Rauwolscine or other suitable α2-antagonist radioligand

-

Unlabeled phentolamine or yohimbine (for determining non-specific binding)

-

This compound

-

Binding buffer, wash buffer, filters, and scintillation supplies as in the I1 receptor assay.

Protocol:

The protocol is similar to the I1 receptor binding assay, with the following modifications:

-

Use cell membranes expressing α2-adrenergic receptors.

-

The radioligand is [3H]-Rauwolscine.

-

Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled α2-adrenergic antagonist like phentolamine or yohimbine.

Downstream Signaling Assays

This assay measures the ability of this compound to inhibit cAMP production, which is a functional consequence of α2-adrenergic receptor (a Gi-coupled receptor) activation.

Materials:

-

Cells expressing α2-adrenergic receptors

-

Forskolin (to stimulate adenylyl cyclase)

-

This compound

-

HTRF cAMP assay kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP cryptate reagents[14][15]

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Protocol:

-

Harvest and resuspend cells in stimulation buffer.

-

Dispense cells into a 384-well plate.

-

Add different concentrations of this compound to the wells.

-

Add a fixed concentration of forskolin to all wells (except for the negative control) to induce cAMP production. The optimal forskolin concentration should be determined empirically (typically the EC80).[16]

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[17]

-

Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents to the wells.

-

Incubate for 60 minutes at room temperature.[17]

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence and determine the EC50 value for this compound's inhibition of cAMP production.

This protocol assesses the effect of this compound on the phosphorylation of ERK, a downstream target of I1 receptor signaling.

Materials:

-

Cells expressing I1 receptors

-

This compound

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.[18]

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[18]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[19]

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[18]

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Mandatory Visualizations

Caption: this compound Signaling Pathways.

Caption: MTT Cell Viability Assay Workflow.

Caption: Radioligand Binding Assay Workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Rilmenidine | I1 Imidazoline Receptor/α2-Adrenoceptor Agonist | MCE [medchemexpress.cn]

- 3. I1 imidazoline receptors in cardiovascular regulation: the place of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nischarin expression attenuates rilmenidine-evoked hypotension and phosphorylated extracellular signal-regulated kinase 1/2 production in the rostral ventrolateral medulla of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Binding of [3H]clonidine to I1-imidazoline sites in bovine adrenal medullary membranes [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Rilmenidine-d4 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmenidine is an antihypertensive agent that acts as a selective agonist for imidazoline I1 receptors and also exhibits activity at α2-adrenergic receptors. In drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of rilmenidine in biological matrices is crucial. Rilmenidine-d4, a deuterated isotopologue of rilmenidine, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to those of rilmenidine, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer. This co-elution helps to compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[1][2] Rilmenidine is characterized by its rapid and extensive absorption, with a bioavailability of nearly 100% and minimal first-pass metabolism.[3] It is primarily eliminated unchanged through renal excretion.[3]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in drug metabolism studies of rilmenidine.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of rilmenidine and the pharmacokinetic properties of the drug.

Table 1: LC-MS/MS Parameters for Rilmenidine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rilmenidine | 181.1 | 98.1 | [Inferred based on fragmentation pattern] 15-25 |

| Rilmenidine | 181.1 | 67.1 | [Inferred based on fragmentation pattern] 20-30 |

| This compound | 185.1 | 102.1 | [Inferred based on fragmentation pattern] 15-25 |

| This compound | 185.1 | 71.1 | [Inferred based on fragmentation pattern] 20-30 |

Note: Optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Table 2: Pharmacokinetic Parameters of Rilmenidine in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | ~100% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2 hours | [3] |

| Plasma Protein Binding | < 10% | [3] |

| Volume of Distribution (Vd) | ~5 L/kg | [3] |

| Elimination Half-Life (t1/2) | ~8 hours | [3] |

| Total Body Clearance | ~450 mL/min | [3] |

| Renal Excretion (as unchanged drug) | ~65% of administered dose | [3] |

Experimental Protocols

Sample Preparation

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) will depend on the laboratory's resources and desired throughput. SPE generally offers higher recovery and cleaner extracts.[3]

a) Solid-Phase Extraction (SPE) Protocol (Recommended)

This protocol is based on methods known to provide high recovery of rilmenidine from human serum.[3]

-

Materials:

-

Mixed-mode SPE cartridges (e.g., C8/cation exchange)

-

Methanol

-

Acetonitrile

-

Formic acid

-

Ammonium hydroxide

-

Human plasma/serum samples

-

Rilmenidine calibration standards and QC samples

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

-

Procedure:

-

To 200 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution and vortex briefly.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

-

b) Liquid-Liquid Extraction (LLE) Protocol

-

Materials:

-

Methyl tert-butyl ether (MTBE)

-

Human plasma/serum samples

-

Rilmenidine calibration standards and QC samples

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

Sodium hydroxide solution (e.g., 1 M)

-

-

Procedure:

-

To 200 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution and vortex briefly.

-

Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.

-

Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

-

LC-MS/MS Analysis

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

-

Liquid Chromatography Parameters:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10% to 90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90% to 10% B

-

3.6-5.0 min: 10% B

-

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: See Table 1.

-

Source Temperature: Dependent on instrument, typically 120-150°C

-

Desolvation Gas Temperature: Dependent on instrument, typically 350-450°C

-

Signaling Pathways and Experimental Workflow

Rilmenidine's Mechanism of Action

Rilmenidine exerts its antihypertensive effects primarily through its interaction with I1-imidazoline and α2-adrenergic receptors in the central nervous system and peripheral tissues.

Caption: Rilmenidine's dual mechanism of action.

Experimental Workflow for Rilmenidine Quantification

The following diagram illustrates the key steps in the quantitative analysis of rilmenidine in biological samples using this compound as an internal standard.

Caption: Bioanalytical workflow for rilmenidine.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Rilmenidine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmenidine is a centrally acting antihypertensive agent belonging to the second generation of imidazoline receptor agonists. Accurate and sensitive quantification of Rilmenidine and its stable isotope-labeled internal standard, Rilmenidine-d4, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for this purpose, providing high selectivity and sensitivity. This document provides a detailed protocol for the analysis of Rilmenidine using a deuterated internal standard, based on established methodologies. The protocol includes sample preparation, derivatization, and the instrumental parameters for both the gas chromatograph and the mass spectrometer.

Experimental Protocols

This protocol is based on a validated GC-MS method for the determination of Rilmenidine in plasma and urine, utilizing this compound as the internal standard.[1] The method involves a two-step extraction, derivatization to improve volatility and thermal stability, followed by GC-MS analysis in negative ion chemical ionization (NICI) mode.

Materials and Reagents

-

Rilmenidine reference standard

-

This compound (internal standard)

-

3,5-Bis(trifluoromethyl)benzoyl chloride (derivatizing agent)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hexane (HPLC grade)

-

Diethyl ether (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ammonia solution

-

Sodium sulfate (anhydrous)

-

Human plasma (drug-free)

-

Deionized water

Sample Preparation

A two-step liquid-liquid extraction procedure is employed to isolate Rilmenidine and this compound from the biological matrix.

-

Alkalinization and First Extraction:

-

To 1 mL of plasma or urine sample in a polypropylene tube, add a known amount of this compound internal standard solution.

-

Add 1 mL of 1 M sodium hydroxide to alkalinize the sample.

-

Add 5 mL of a hexane/diethyl ether (1:1, v/v) mixture.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

-

Back Extraction (Acidic):

-

To the collected organic phase, add 2 mL of 0.1 M hydrochloric acid.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Discard the upper organic layer.

-

-

Second Extraction (Alkaline):

-

To the remaining aqueous layer, add 1 mL of 1 M sodium hydroxide.

-

Add 5 mL of hexane.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic (hexane) layer to a clean tube.

-

-

Evaporation:

-

Dry the final organic extract under a gentle stream of nitrogen at 40°C.

-

Derivatization

To enhance the chromatographic properties of Rilmenidine and this compound, a derivatization step is performed.

-

Reconstitute the dried extract in 100 µL of acetonitrile.

-

Add 10 µL of 3,5-bis(trifluoromethyl)benzoyl chloride solution (10% in acetonitrile).

-

Vortex and heat the mixture at 60°C for 30 minutes.

-

After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in 50 µL of hexane for GC-MS analysis.

An alternative derivatization can be performed using trifluoroacetic anhydride (TFA), which also yields suitable derivatives for GC-MS analysis.[1]

GC-MS Parameters

The following instrumental conditions are recommended for the analysis of the derivatized Rilmenidine and this compound.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) |

| Reagent Gas | Ammonia |

| Ion Source Temperature | 200°C |

| Quadrupole Temperature | 150°C |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | |

| Rilmenidine derivative | m/z 420 |

| This compound derivative | m/z 424 |

| Rilmenidine-TFA derivative | m/z 276 |

| This compound-TFA derivative | m/z 280 |

Data Presentation

The following table summarizes the key pharmacokinetic parameters of Rilmenidine determined in healthy subjects, providing an example of how quantitative data can be presented. While these specific values were not exclusively determined by GC-MS, they are representative of the data that can be obtained using a validated quantitative method.

| Pharmacokinetic Parameter | Value | Reference |

| Cmax (ng/mL) | 3.3 ± 0.7 (after 1 mg dose) | [2] |

| 7.6 ± 2.0 (after 2 mg dose) | [2] | |

| Tmax (h) | 1.8 ± 0.6 (after 1 mg dose) | [2] |

| 1.4 ± 0.7 (after 2 mg dose) | [2] | |